Neratinib - 698387-09-6

Neratinib

Catalog Number: EVT-287231
CAS Number: 698387-09-6
Molecular Formula: C30H29ClN6O3
Molecular Weight: 557.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neratinib is a quinoline compound having a cyano group at the 3-position, a 3-chloro-4-(2-pyridylmethoxy)anilino group at the 4-position, a 4-dimethylamino-trans-but-2-enoylamido group at the 6-position, and an ethoxy group at the 7-position. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is a member of quinolines and a nitrile.
Neratinib was approved in July 2017 for use as an extended adjuvant therapy in Human Epidermal Growth Factor Receptor 2 (HER2) positive breast cancer. Approval was granted to Puma Biotechnology Inc. for the tradename Nerlynx. Neratinib is currently under investigation for use in many other forms of cancer.
Neratinib is a Kinase Inhibitor. The mechanism of action of neratinib is as a Kinase Inhibitor, and P-Glycoprotein Inhibitor.
Neratinib is an orally available tyrosine kinase receptor inhibitor that is used in the extended adjuvant therapy of early stage breast cancer. Neratinib is associated with a low rate of transient elevations in serum aminotransferase levels during therapy, but has not been convincingly linked to cases of clinically apparent liver injury with jaundice.
Neratinib is an orally available, 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile irreversible inhibitor of the HER-2 receptor tyrosine kinase with potential antineoplastic activity. Neratinib binds to the HER-2 receptor irreversibly, thereby reducing autophosphorylation in cells, apparently by targeting a cysteine residue in the ATP-binding pocket of the receptor. Treatment of cells with this agent results in inhibition of downstream signal transduction events and cell cycle regulatory pathways; arrest at the G1-S (Gap 1/DNA synthesis)-phase transition of the cell division cycle; and ultimately decreased cellular proliferation. Neratinib also inhibits the epidermal growth factor receptor (EGFR) kinase and the proliferation of EGFR-dependent cells.
See also: Neratinib Maleate (active moiety of).
Source and Classification

Neratinib (chemical formula: C30H29ClN6O3) is classified as an anilinoquinoline derivative and belongs to the group of irreversible pan-ERBB receptor tyrosine kinase inhibitors. Its development was motivated by the need for effective treatments against HER2-positive breast cancer and other solid tumors. The compound is marketed under the trade name Nerlynx and is primarily produced by Puma Biotechnology Inc. .

Synthesis Analysis

Neratinib can be synthesized through various methods:

  1. Reduction Reaction: The synthesis begins with the reduction of a precursor compound (NERA-001) using iron as a reducing agent to yield NERA-002. This compound then undergoes a condensation reaction with another intermediate (NERA-003), leading to NERA-004. Subsequently, a nucleophilic substitution reaction displaces a chloride moiety in NERA-004 to form neratinib .
  2. Wittig–Horner Reaction: Another method involves the Wittig–Horner reaction, where ethyl diethoxyphosphinylacetate reacts with dimethylaminoacetaldehyde diethylacetal to synthesize the 6-position side chain of neratinib . This method is notable for its efficiency in producing alkenes from phosphonates and carbonyl compounds.

The synthesis parameters often include temperature control, reaction time, and specific reagent concentrations to optimize yield and purity.

Molecular Structure Analysis

Neratinib's molecular structure features a quinoline core with various substituents that enhance its binding affinity to target receptors. The compound contains:

  • A quinoline backbone,
  • A cyano group at position 3,
  • A chlorinated phenyl ring connected through a methoxy linker,
  • A dimethylamino group at position 4.

The molecular weight of neratinib is approximately 673.115 g/mol. The compound's design allows it to form covalent bonds with cysteine residues in the ATP binding pocket of the epidermal growth factor receptor family, particularly Cys773 in EGFR and Cys805 in HER2 .

Chemical Reactions Analysis

Neratinib undergoes several significant chemical reactions:

  • Covalent Bond Formation: It forms irreversible covalent bonds with cysteine residues in the active sites of HER family receptors through Michael addition reactions. This interaction effectively inhibits their tyrosine kinase activity.
  • Conjugation with Glutathione: Neratinib can also conjugate with glutathione, forming adducts that may influence its pharmacokinetics and potential toxicity .

These reactions are crucial for understanding neratinib's mechanism of action and therapeutic efficacy.

Mechanism of Action

Neratinib functions primarily by inhibiting the phosphorylation of tyrosine residues on epidermal growth factor receptors. By binding irreversibly to these receptors, neratinib prevents their activation and subsequent downstream signaling through pathways such as:

  • Mitogen-Activated Protein Kinase (MAPK),
  • Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR.

This inhibition leads to reduced cell proliferation, migration, and induction of apoptosis in cancer cells expressing HER2 or EGFR . Notably, neratinib also demonstrates potential in reversing multidrug resistance associated with ATP-binding cassette transporters .

Physical and Chemical Properties Analysis

Neratinib exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Half-Life: The elimination half-life ranges from 7 to 17 hours, which influences dosing regimens in clinical settings .

These properties are essential for determining its formulation and administration routes.

Applications

Neratinib is primarily used in clinical oncology for:

  • Breast Cancer Treatment: It is particularly effective against HER2-positive breast cancer and has been approved for use after trastuzumab-based therapy.
  • Clinical Trials: Ongoing research is exploring its efficacy in other cancers with HER2 mutations or overexpression .
  • Combination Therapies: Studies are investigating the potential benefits of combining neratinib with other therapeutic agents to enhance treatment outcomes.

Properties

CAS Number

698387-09-6

Product Name

Neratinib

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C30H29ClN6O3

Molecular Weight

557.0 g/mol

InChI

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+

InChI Key

JWNPDZNEKVCWMY-VQHVLOKHSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

HKI 272
HKI-272
HKI272
N-(4-(3-chloro-4-(2-pyridinylmethoxy)anilino)-3-cyano-7-ethoxy-6-quinolyl)-4-(dimethylamino)-2-butenamide
neratinib
Nerlynx

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.